Journal Name:Membranes and Membrane Technologies
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Co-crystallization of lactose-flavonoids using Panela cheese whey
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.jfoodeng.2023.111598
Unlike sucrose, lactose has been scarcely used to co-crystallize bioactive compounds. Furthermore, the co-crystallization of lactose and bioactive compounds using cheese whey directly as a lactose source has never been reported. This work aimed to study the co-crystallization process of lactose with flavonoids (rutin and quercetin) using Panela cheese whey as a lactose source. Our main results showed that flavonoids were successfully encapsulated with a ratio of ∼0.6 mg of flavonoids per gram of lactose crystals. The encapsulation efficiency of flavonoids was approximately 40%. Besides, the antioxidant activity of lactose-flavonoid co-crystals remained stable during their storage at room temperature for six months, reducing their IC50 values by 13–22%. Additionally, the co-crystal IC50 values decreased by only 11–20% after exposition to UV light for 10 min. In summary, Panela cheese whey can be used as a lactose source to co-crystallize this sugar with valuable bioactive compounds like flavonoids.
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Concentration gradient inversion via sedimentation of coffee grounds in full immersion brewing
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.jfoodeng.2023.111619
In full immersion brewing methods, the coffee grounds are fully submerged in water during the brew and then filtered out prior to consumption. If the brew is not agitated, most of the coffee grounds quickly float to the surface, but then eventually sediment to the bottom as they de-gas and become less buoyant. Although this behavior is readily observed, little research has investigated the impact of the transient sedimentation process on the concentration profile of total dissolved solids (TDS) within the brew. Here, we report that unagitated full immersion brews undergo a concentration gradient inversion midway through the brewing process and that the time scale of the inversion depends sensitively on the roast level of the coffee grounds. Systematic measurements of the TDS versus both depth and time reveal that the brew contains a region of nearly twice the concentration near the top air/liquid interface at the beginning of the brew, but then the higher concentration region inverts to the bottom of the container as the brew progresses. Time-lapse photography observations indicate that the time scale of the gradient inversion is consistent with the average rate of sedimentation, which occurs up to a factor of three slower for darker roasts. A key implication of our results is that sensory evaluations obtained via the traditional “cupping” method used widely in the coffee industry might be confounded by differences in TDS for different roast levels.
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A step-by-step technoeconomic analysis of supercritical carbon dioxide extraction of lycopene from tomato processing waste
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.jfoodeng.2023.111639
There is a demand for natural lycopene in both nutraceutical and food industries. Tomato processing waste is a promising source to isolate high value lycopene. In recent years, there is a growing interest in green extraction methods such as supercritical carbon dioxide (SC–CO2) extraction due to benefits of SC–CO2 extraction and the drawbacks of the conventional solvent extraction methods. Lab scale SC–CO2 extraction of tomato processing byproducts (TPBP) has been reported in the literature as a green extraction method; however, there is no reported study on the economic and technical feasibility of scaling up this process. Therefore, this paper presents an economic evaluation package for SC–CO2 extraction of lycopene from TPBP and calculates its parameters one by one. The economic analysis was carried out for SC–CO2 extraction plant with a 100 L extractor volume by testing 15 scenarios at temperatures ranging from 40 to 80 °C, pressures ranging from 30 to 50 MPa, and peel mass fractions in the TPBP ranging from 0.3 to 0.7. The most promising condition for maximizing the manufacturing profit was 80 °C, 50 MPa, and feed with a peel mass fraction of 0.3, which leads to a net present value of 41.8 million USD and a payback period of 0.32 years.
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Anti-fouling tight ultrafiltration membrane for gastrodin purification
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.jfoodeng.2023.111611
The issues of flux decline and irreversible membrane fouling must be considered in membrane separation. In this paper, the culture medium, bacterial cells, and proteins were removed using a one-step tight ultrafiltration (UF) membrane separation process. Although the membrane resistance of the tight UF membranes increased owing to their smaller pore size, the stable flux of the 6 nm membrane during fermentation broth filtration of gastrodin was 28.0% higher than that of loose UF membranes, and the flux recovery ratio reached 97.3%. During purification, a higher filtration flux was obtained by retaining the operating pressure within the range of 2–3 bar and the operating temperature range of 50–60 °C. The average flux of a 6 nm 19-channel membrane reached 56 L·m−2·h−1, and the total yield of gastrodin reached 96.2%. This study provides a basis for the large-scale application of tight UF membrane in food industry.
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Beef quality monitoring using immobilization lipase on modified polypropylene non-woven fabric based on time-temperature indicator
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-05-25 , DOI: 10.1016/j.jfoodeng.2023.111586
A lipase-based time-temperature indicator (TTI) was developed via the immobilization of lipase on polyethylene imine/glutaraldehyde/polypropylene non-woven fabric for the catalytic hydrolysis of glyceryl triacetate. pH of the reaction system gradually decreased and the color changed from green to orange or salmon pink. Four TTIs were selected by changing the concentration of glyceryl triacetate methanolic solution, the concentration of lipase-phosphate buffer solution, and the amount of phosphate buffer added, storing at 5–25 °C and measuring the coloration difference every 24 h. The Arrhenius activation energy (Ea) of obtained TTIs was calculated as 26.28, 47.98, 38.87, and 42.00 kJ/mol. For the application of TTIs to fresh beef monitoring, the kinetic properties of beef were studied and an Ea value of 37.60 kJ/mol was obtained. The similarity of these Ea shows accuracy in the prediction of beef quality with TTI color development.
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Study on properties of TGase-induced pea protein–zein complex gels
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.jfoodeng.2023.111578
Gel systems are widely used in the food industry. However, most plant proteins are usually not gelatinous enough for industrial producrion, so studies are needed to improve the properties of and develop new protein gels. In this study, different mass ratios of pea protein and zein (from 10:0 to 5:5) were combined to form nanoparticles using a pH-driven method, after which TG enzyme was used to induce the composite protein particles to form a gel. This study analyzed the effects of different mass ratios of different protein on enzyme-induced composite gel formation and the gel properties. The stability of the complexes protein solution was evaluated using multiple light scattering. Microrheological parameters such as the mean square displacement, elasticity index, and mesh size indicated that zein had a positive effect on gel properties. The gel strength (145.39 ± 1.34 g), water-holding capacity (93.21 ± 1.59%), and sustained release performance of the composite gel were the highest when the zein content was 20%. These effects was mainly attributed to the increase in the number of disulfide bonds and formation of new covalent bonds in the gel, which stabilized the gel structure. The structure of a complex protein and its functional properties can be regulated by controlling the protein mass ratio, providing a new approach for improving gel properties.
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Study on the interaction mechanism, physicochemical properties and application in oil-in-water emulsion of soy protein isolate and tannic acid
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.jfoodeng.2023.111626
The combination of plant protein and polyphenol compounds is an effective strategy to improve the ability of this protein stabilized emulsion. However, the influence of interaction between protein and polyphenol complex on the emulsion was unclear. Therefore, this study took soy protein isolate (SPI) and tannic acid (TA) as the research object, systematically studied the interaction mechanism, physicochemical properties and application in O/W emulsion. The results showed that the main non-covalent interaction was hydrogen bond and van der Waals force of SPI-TA. The addition of TA changed the secondary structure and reduced the surface hydrophobicity of SPI. In terms of functional properties, TA improved the emulsifying ability and reduced the interfacial tension of SPI. In addition, SPI-TA complex, as a complex emulsifier, could form a stable emulsion, which inhibited the speed and extent of oil oxidation and lipid digestion. Our research results could provide some help for the elaboration of the interaction mechanism of SPI-TA and the preparation of antioxidant emulsions.
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Influence of use conditions on heat transfer in an insulated box equipped with a phase change material
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.jfoodeng.2023.111644
An insulated box with Phase Change Material (PCM – ice, melting point ∼ 0 °C) and loaded by test product (Tylose) was investigated experimentally to study the effect of the PCM position, Aspect Ratio (AR = height/width) of box, ambient temperature, initial test product temperature and spacing beneath the test product. The temperature and the air velocity measured by thermocouples and Particle Image Velocimetry (PIV), respectively, were analyzed under stable conditions. The maximum product temperature was lower for PCM at the top (6.6 °C, AR ≈ 1) than for PCM on a sidewall (7.7 °C, AR ≈ 1) and increased with AR (9.9 °C, AR ≈ 1.7). A non-linear relation between ambient temperature and product temperature was observed with the maximum product temperature from 5.2 °C (10 °C ambient) to 9.1 °C (30 °C ambient). The influence of spacing beneath the product was negligible despite different airflow patterns. Simple equations were proposed to predict the maximum storage time and mean temperature in the box enabling us to study the influence of PCM and product mass, melting point, box insulation and ambient temperature.
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Modeling of specific migration from food contact materials
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.jfoodeng.2023.111652
The estimation by either reliable experimental techniques or accurate computational models aimed at calculating the release of components/additives from packaging materials and process lines towards food matrices represent one of the most exciting research topics in food science and technology. In recent years, the migrants release from food contact materials has been regulated by various standards that often refer to purely experimental methods so to determine and quantify the components which are transported to the food. This work aimed to propose an innovative modeling approach for the simulation of the release of some migrants from both packaging and process materials. Specifically, the release of Octadecyl-3-(3,5-di-tert-butyl-4- hydroxyphenyl), an additive used during polyethylene films production, to a food matrix consisting of a sandwich was modeled. In addition, the release of Chromium, Manganese and Nickel from AISI 316L steel components in contact with acid solutions was analyzed to simulate some typical conditions occurring in the food industry when aggressive fluids come in contact with steel parts. A very good agreement between the experimental data and the model prediction was also obtained.
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Control of crown rot on Cavendish banana by high voltage atmospheric cold plasma treatment
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.jfoodeng.2023.111654
This study evaluated the efficacy of direct and indirect cold plasma treatment on banana crown rot, and its effect on the physicochemical properties of the fruit. Bananas were inoculated with a spore suspension of the 3 most relevant fungi related to this disease, at an initial concentration of 105 spores/mL. Samples were stored at 13 °C and monitored for 0, 14, 28, and 42 days of storage, simulating the conditions of an export container. The rotting and ripening index was evaluated by scales, and pH, soluble solids, color, hardness, and firmness of samples were analyzed. In addition, the formation of reactive species of direct and indirect cold plasma methods was analyzed by optical emission spectroscopy (OES) measurement. Results indicated that the rot index of the direct and indirect treatments were similar to the use of fungicide to preserve the fruit over time. There were no significant changes in pH, firmness, and °Brix of the treated samples over storage time.
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